molecular formula C10H15N3O5 B13150102 Benserazide, (S)- CAS No. 26652-10-8

Benserazide, (S)-

Cat. No.: B13150102
CAS No.: 26652-10-8
M. Wt: 257.24 g/mol
InChI Key: BNQDCRGUHNALGH-LURJTMIESA-N
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Description

Benserazide, (S)- is a peripherally acting aromatic L-amino acid decarboxylase inhibitor. It is primarily used in combination with levodopa for the treatment of Parkinson’s disease and restless leg syndrome. Benserazide is unable to cross the blood-brain barrier, which allows it to inhibit the decarboxylation of levodopa to dopamine in peripheral tissues, thereby increasing the availability of levodopa to the brain .

Preparation Methods

Synthetic Routes and Reaction Conditions

Benserazide hydrochloride can be synthesized through a one-step method involving the reaction of serine hydrazide hydrochloride and 2,3,4-trihydroxybenzaldehyde in the presence of hydrogen and a catalyst. The reaction solvent can be selected from water, ethanol, isopropanol, and glycol dimethyl ether . The process involves heating the mixture to 40°C, vacuumizing, and then passing hydrogen through the solution. The product is then crystallized and purified .

Industrial Production Methods

The industrial production of benserazide hydrochloride involves similar steps but on a larger scale. The reaction conditions are optimized to improve yield and purity. The use of solvents like ethanol and isopropanol is common, and the reaction is carried out under controlled temperature and pressure conditions to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions

Benserazide undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to inhibit the decarboxylation of aromatic L-amino acids .

Common Reagents and Conditions

Common reagents used in the reactions involving benserazide include hydrogen, catalysts like palladium on carbon (Pd/C), and solvents such as ethanol and water . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products Formed

The major product formed from the reactions involving benserazide is benserazide hydrochloride, which is used in combination with levodopa for therapeutic purposes .

Scientific Research Applications

Benserazide has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benserazide is unique in its inability to cross the blood-brain barrier, which allows it to selectively inhibit peripheral decarboxylation of levodopa. This property makes it an effective adjunct therapy in combination with levodopa, reducing peripheral side effects and increasing the availability of levodopa to the brain .

Properties

CAS No.

26652-10-8

Molecular Formula

C10H15N3O5

Molecular Weight

257.24 g/mol

IUPAC Name

(2S)-2-amino-3-hydroxy-N'-[(2,3,4-trihydroxyphenyl)methyl]propanehydrazide

InChI

InChI=1S/C10H15N3O5/c11-6(4-14)10(18)13-12-3-5-1-2-7(15)9(17)8(5)16/h1-2,6,12,14-17H,3-4,11H2,(H,13,18)/t6-/m0/s1

InChI Key

BNQDCRGUHNALGH-LURJTMIESA-N

Isomeric SMILES

C1=CC(=C(C(=C1CNNC(=O)[C@H](CO)N)O)O)O

Canonical SMILES

C1=CC(=C(C(=C1CNNC(=O)C(CO)N)O)O)O

Origin of Product

United States

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